molecular formula C10H7NOS B15070380 6H-Pyrano[2,3-e][1,3]benzothiazole CAS No. 29152-21-4

6H-Pyrano[2,3-e][1,3]benzothiazole

Cat. No.: B15070380
CAS No.: 29152-21-4
M. Wt: 189.24 g/mol
InChI Key: OSVCMYPBTANZMG-UHFFFAOYSA-N
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Description

6H-Pyrano[2,3-e][1,3]benzothiazole is a heterocyclic compound that features a fused pyrano and benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrano[2,3-e][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzothiazole with an aldehyde in the presence of a base, leading to the formation of the desired pyrano-fused product . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrano[2,3-e][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new therapeutic agents due to its bioactive properties.

    Industry: Applications in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 6H-Pyrano[2,3-e][1,3]benzothiazole exerts its effects is not fully understood but is believed to involve interactions with various molecular targets. In the context of its anticancer activity, it may inhibit specific enzymes or interfere with DNA replication . The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-c]pyrazole: Another heterocyclic compound with a fused pyrano ring, known for its pharmacological activities.

    Benzothiazole: The parent compound of 6H-Pyrano[2,3-e][1,3]benzothiazole, widely studied for its diverse biological activities.

Uniqueness

This compound is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its potential as a versatile scaffold in drug design and materials science .

Properties

CAS No.

29152-21-4

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

6H-pyrano[2,3-e][1,3]benzothiazole

InChI

InChI=1S/C10H7NOS/c1-2-7-3-4-8-9(11-6-13-8)10(7)12-5-1/h1,3-6H,2H2

InChI Key

OSVCMYPBTANZMG-UHFFFAOYSA-N

Canonical SMILES

C1C=COC2=C1C=CC3=C2N=CS3

Origin of Product

United States

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